N-(2,2-difluoro-3-hydroxypropyl)-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-(2,2-difluoro-3-hydroxypropyl)-3,4-dihydro-2H-chromene-6-sulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is functionalized with a sulfonamide group and a difluoro-hydroxypropyl side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-(2,2-difluoro-3-hydroxypropyl)-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4S/c13-12(14,8-16)7-15-20(17,18)10-3-4-11-9(6-10)2-1-5-19-11/h3-4,6,15-16H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOAJBJJXNUVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NCC(CO)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-difluoro-3-hydroxypropyl)-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions to form the chromene ring system.
Introduction of the sulfonamide group: The chromene intermediate is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonamide functionality.
Addition of the difluoro-hydroxypropyl side chain: The final step involves the nucleophilic substitution of a suitable difluoro-hydroxypropyl halide, such as 2,2-difluoro-3-chloropropanol, onto the sulfonamide nitrogen atom under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,2-difluoro-3-hydroxypropyl)-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the difluoro-hydroxypropyl side chain can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro-hydroxypropyl side chain can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (LiAlH4), and nucleophiles (thiols, amines). Major products formed from these reactions include carbonyl derivatives, amines, and substituted chromene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure and functional groups make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound may have potential as a drug candidate for treating diseases, particularly those involving enzyme targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-3-hydroxypropyl)-3,4-dihydro-2H-chromene-6-sulfonamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, while the difluoro-hydroxypropyl side chain can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-(2,2-difluoro-3-hydroxypropyl)-3,4-dihydro-2H-chromene-6-sulfonamide can be compared to other similar compounds, such as:
N-(2,2-difluoro-3-hydroxypropyl)-α-asparagine: This compound shares the difluoro-hydroxypropyl side chain but has a different core structure, leading to different chemical properties and biological activities.
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate:
The uniqueness of this compound lies in its combination of the chromene core, sulfonamide group, and difluoro-hydroxypropyl side chain, which imparts distinct chemical properties and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
